Irreversible EGFR/HER2 TKI Warhead: Validated Intermediate Status in Afatinib and Neratinib Manufacturing Patents
trans-4-(Dimethylamino)-2-butenoic acid hydrochloride is explicitly designated as the penultimate intermediate in multiple granted manufacturing patents for afatinib dimaleate and neratinib maleate, whereas the 4-bromocrotonate route documented in earlier patents (US 7,126,025) is explicitly avoided due to lachrymatory intermediates and genotoxic alkylating agent concerns [1][2]. In the optimized commercial route, this compound is converted via chlorination to (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, then condensed with the quinazoline-diamine core to furnish the final API [3].
| Evidence Dimension | Regulatory acceptance and route robustness for API manufacture |
|---|---|
| Target Compound Data | Specified in multiple granted patents (CN105330652A, CN105439879A, WO2015/186065) as the key intermediate; purity ≥98% by HPLC and titration; one-pot process achieves product purity >99% (HPLC area%) [1][4]. |
| Comparator Or Baseline | 4-Bromocrotonate intermediates (methyl/ethyl 4-bromocrotonate): lachrymatory, require NBS bromination under free-radical conditions, generate genotoxic impurities [2]. |
| Quantified Difference | One-pot dimethylamino-crotonate route eliminates isolation of brominated species; patent-reported total yield of 89% for the ethyl ester intermediate and 63% for the hydrochloride salt [5]. |
| Conditions | Multi-kilogram process validation in cGMP-compliant facilities; reaction conditions: 2,2-diethoxy-N,N-dimethylethanamine → Wittig → hydrolysis → HCl salt formation [3]. |
Why This Matters
Procurement of a compound embedded in validated, patented API manufacturing routes reduces regulatory filing risk and ensures supply-chain continuity for generic afatinib/neratinib producers.
- [1] CN105330652A – Preparation method for afatinib. Google Patents, 2014. View Source
- [2] US Patent 9,758,471 (Sun Pharmaceutical Industries). Process for the preparation of 4-dimethylaminocrotonic acid, 2017. Discusses drawbacks of bromocrotonate route. View Source
- [3] CN105439879A – Trans-4-dimethylamino crotonic acid hydrochloride preparation method. Google Patents, 2016. View Source
- [4] CN105669479A – Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology. Google Patents, 2016. View Source
- [5] ChemicalBook. 98548-81-3 / 848133-35-7 synthesis protocol: hydrolysis of ethyl 4-(dimethylamino)but-2-enoate (yield 63%). Reference to WO2015/186065. View Source
